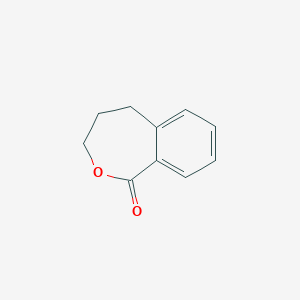

4,5-DIHYDRO-3H-2-BENZOXEPIN-1-ONE

CAS No.: 5651-62-7

Cat. No.: VC7981601

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5651-62-7 |

|---|---|

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 4,5-dihydro-3H-2-benzoxepin-1-one |

| Standard InChI | InChI=1S/C10H10O2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6H,3,5,7H2 |

| Standard InChI Key | DVKWMWZIAMTAPL-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2C(=O)OC1 |

| Canonical SMILES | C1CC2=CC=CC=C2C(=O)OC1 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4,5-Dihydro-3H-2-benzoxepin-1-one (CAS 5651-62-7) is defined by its fused bicyclic framework. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 162.185 g/mol |

| Exact Mass | 162.068 Da |

| PSA (Polar Surface Area) | 26.30 Ų |

| LogP (Octanol-Water Partition Coefficient) | 1.79 |

The compound’s planar structure facilitates π-π interactions, while the oxygen atom in the oxepine ring introduces polarity, influencing solubility and reactivity .

Synthesis Methodologies

One-Pot Multicomponent Reactions

A groundbreaking approach involves a sequential Ugi/Passerini condensation followed by an intramolecular Wittig reaction. This method, developed by Ding et al., enables the synthesis of 3H-2-benzoxepin-1-ones in high yields (65–85%) .

Reaction Scheme:

-

Ugi Condensation: Phosphonium salt, arylglyoxal, amine, and isocyanide react to form a peptoid intermediate.

-

Wittig Cyclization: Base-mediated intramolecular cyclization yields the benzoxepinone core.

This method’s efficiency stems from its atom economy and avoidance of intermediate purification .

Overman Rearrangement and Ring-Closing Metathesis

An alternative route employs a thermally mediated Overman rearrangement coupled with Grubbs-catalyzed ring-closing metathesis (RCM). This strategy constructs the oxepine ring from allylic trichloroacetimidates, achieving yields up to 98% .

Key Steps:

-

Overman Rearrangement: Converts allylic trichloroacetimidates to allylic amines.

-

RCM: Forms the seven-membered oxepine ring via olefin metathesis.

This method is notable for its stereochemical control, critical for pharmaceutical applications .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation at the para position relative to the oxepine oxygen, driven by the electron-donating effect of the oxygen atom. For example, nitration with yields 4-nitro derivatives .

Nucleophilic Attack at the Carbonyl Group

The ketone group participates in nucleophilic additions. Grignard reagents (e.g., ) add to the carbonyl, forming tertiary alcohols, which can be dehydrated to alkenes .

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation () saturates the oxepine ring, producing 2,3,4,5-tetrahydro-1-benzoxepin-1-one .

-

Oxidation: Strong oxidants (e.g., ) cleave the oxepine ring, yielding dicarboxylic acids.

Comparative Analysis with Related Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| 2,3-Dihydro-1H-2-benzazepin-1-one | Benzazepine (N atom in ring) | Higher basicity; CNS activity |

| Dibenzo[b,f]oxepine | Two benzene rings fused to oxepine | Enhanced π-stacking; antipsychotic uses |

The absence of nitrogen in 4,5-dihydro-3H-2-benzoxepin-1-one reduces basicity, favoring metabolic stability over benzazepines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume